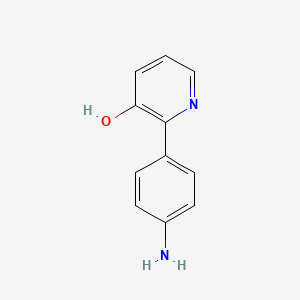

2-(4-Aminophenyl)pyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-9-5-3-8(4-6-9)11-10(14)2-1-7-13-11/h1-7,14H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCITZRLRGWIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Aminophenyl Pyridin 3 Ol and Its Analogs

Conventional Synthetic Routes to 2-(4-Aminophenyl)pyridin-3-ol Core Structure

Conventional approaches to the this compound core often rely on well-established multi-step synthetic sequences that allow for the gradual construction and functionalization of the pyridine (B92270) ring.

Multi-Step Synthesis Pathways

A plausible and versatile multi-step pathway to synthesize the this compound core is through the Bohlmann-Rahtz pyridine synthesis. beilstein-journals.orgjk-sci.comwikipedia.orgsynarchive.com This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine. wikipedia.org

A potential synthetic route could begin with the reaction of a β-enamino ester with a suitably substituted ethynylketone, such as one bearing a protected hydroxyl group precursor. This would be followed by the introduction of the 4-aminophenyl group, potentially via a nitrophenyl intermediate that is subsequently reduced.

Proposed Multi-Step Synthesis:

Formation of the Pyridine Ring: The synthesis can commence with a modified Bohlmann-Rahtz reaction. An enamine, such as ethyl β-aminocrotonate, can be reacted with a protected propargyl alcohol derivative to form the 3-hydroxypyridine (B118123) core. The protection of the hydroxyl group is crucial to prevent side reactions.

Introduction of the Phenyl Group: The 2-position of the pyridine ring can be functionalized with a 4-nitrophenyl group. This can be achieved through a cross-coupling reaction, such as a Suzuki-Miyaura coupling, between a halogenated pyridine intermediate (e.g., 2-bromo-3-hydroxypyridine) and 4-nitrophenylboronic acid. nih.govnih.gov

Reduction of the Nitro Group: The final step involves the chemoselective reduction of the nitro group to an amino group. libretexts.org Various reducing agents can be employed for this transformation, with care taken to avoid the reduction of the pyridine ring. researchgate.netnih.govorganic-chemistry.org Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or using metal hydrides. researchgate.net A metal-free option involves using tetrahydroxydiboron (B82485) with an organocatalyst like 4,4'-bipyridine, which offers high chemoselectivity. nih.gov

Reagent Selection and Reaction Condition Optimization

The success of these multi-step syntheses hinges on the careful selection of reagents and the optimization of reaction conditions to maximize yields and minimize side products.

For the Bohlmann-Rahtz synthesis, initial protocols required high temperatures for the cyclodehydration step. organic-chemistry.org However, modifications using Brønsted or Lewis acid catalysts, such as acetic acid, Amberlyst 15 ion-exchange resin, ytterbium triflate, or zinc bromide, can facilitate the reaction under milder conditions. jk-sci.comorganic-chemistry.orgorganic-chemistry.org The use of a continuous flow microwave reactor has also been shown to be effective for this one-pot synthesis. beilstein-journals.org

In the Suzuki-Miyaura coupling step, the choice of palladium catalyst and ligand is critical. Dialkylbiaryl phosphine (B1218219) ligands, such as SPhos, have demonstrated high efficiency for the coupling of aryl chlorides and bromides, even with challenging substrates like aminopyridines. nih.gov The base used, typically potassium carbonate or potassium phosphate, also plays a significant role in the reaction's success. nih.gov

For the final nitro group reduction, the choice of reducing agent is dictated by the need for chemoselectivity to preserve the pyridine ring and other functional groups. While catalytic hydrogenation is effective, it may sometimes lead to the reduction of the pyridine ring. Alternative methods, such as using sodium borohydride (B1222165) in the presence of a Lewis acid or employing transfer hydrogenation, can offer better selectivity. calvin.edu

Advanced and Green Synthetic Strategies

In recent years, there has been a significant push towards the development of more efficient, atom-economical, and environmentally friendly methods for the synthesis of complex molecules like this compound. These advanced strategies often employ catalytic systems to achieve high levels of selectivity.

Catalytic Approaches for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Modern synthetic methods heavily rely on catalytic C-C and C-N bond-forming reactions to construct the 2-arylpyridine scaffold.

Carbon-Carbon Bond Formation:

Transition metal-catalyzed cross-coupling reactions are the cornerstone for forming the C-C bond between the pyridine and phenyl rings. The Suzuki-Miyaura coupling, utilizing palladium catalysts, is a widely used and robust method for this purpose. nih.govresearchgate.netresearchgate.net It involves the reaction of a halopyridine with an arylboronic acid.

| Catalyst System | Reactants | Key Features |

| Pd(PPh₃)₄ / K₃PO₄ | 5-bromo-2-methylpyridin-3-amine and various arylboronic acids | Moderate to good yields for the synthesis of novel pyridine derivatives. nih.gov |

| Pd(0) with SPhos ligand | Aryl chlorides/bromides and arylboronic acids | High efficiency and broad substrate scope, including aminopyridines. nih.gov |

Carbon-Nitrogen Bond Formation:

The Chan-Lam coupling reaction offers a copper-catalyzed route for the formation of C-N bonds. organic-chemistry.orgresearchgate.netnih.govorganic-chemistry.orgrsc.org This reaction could potentially be used to introduce the amino group by coupling an appropriate pyridine precursor with an amine or to construct the aminophenyl moiety in a convergent manner. The reaction is advantageous as it can often be carried out in the presence of air and at room temperature. organic-chemistry.org

| Catalyst System | Reactants | Key Features |

| Copper(II) acetate | Arylboronic acids and amines | Can be performed at room temperature in the presence of a base and an additive like myristic acid. organic-chemistry.org |

| L-proline-functionalized MCM-41-immobilized copper(I) complex | Sulfonyl azides and arylboronic acids | Heterogeneous catalyst that can be recycled, leading to N-arylsulfonamides. rsc.org |

Transition Metal-Mediated Syntheses of this compound Derivatives

Various transition metals, including palladium, copper, and rhodium, play a pivotal role in the synthesis of functionalized pyridines.

Palladium: Palladium catalysts are extensively used in Suzuki-Miyaura reactions for the arylation of pyridines. nih.govnih.govresearchgate.netsemanticscholar.org The choice of ligand is crucial for achieving high catalytic activity and selectivity.

Copper: Copper catalysts are employed in Chan-Lam C-N and C-O couplings. organic-chemistry.orgresearchgate.net These reactions are valuable for introducing amine and ether functionalities.

Rhodium: Rhodium(III) catalysts have been utilized in the regioselective synthesis of pyridines from alkenes and α,β-unsaturated oxime esters. nih.gov This method allows for the construction of highly substituted pyridines with excellent control over the substitution pattern.

Chemo- and Regioselective Synthesis Techniques

Achieving the desired substitution pattern in this compound requires precise control over the chemo- and regioselectivity of the reactions.

Regioselectivity:

The regioselective functionalization of the pyridine ring is a significant challenge. However, by using pre-functionalized pyridine building blocks, the regiochemical outcome of subsequent reactions can be controlled. For example, starting with a 2-halo-3-hydroxypyridine derivative directs the arylation to the 2-position. rsc.org The synthesis of versatile building blocks like 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine allows for the regioselective derivatization at positions 2, 3, and 5. acs.orgnih.govresearchgate.net Rhodium-catalyzed reactions have also shown high regioselectivity in the synthesis of substituted pyridines. nih.gov

Chemoselectivity:

Chemoselectivity is particularly important during the reduction of the nitro group to an amine in the presence of the pyridine ring. The choice of reducing agent and reaction conditions must be carefully optimized to avoid over-reduction. Metal-free methods, such as those using tetrahydroxydiboron and an organocatalyst, have demonstrated excellent chemoselectivity for the reduction of aromatic nitro compounds while leaving other sensitive functional groups intact. researchgate.netnih.govorganic-chemistry.org

Derivatization and Functionalization Strategies of this compound

The inherent reactivity of the three key components of this compound—the primary aromatic amine, the electron-rich pyridinol ring, and the nucleophilic hydroxyl group—allows for a wide array of chemical modifications. These transformations enable the exploration of the chemical space around the core structure, leading to the generation of diverse analogs with potentially enhanced properties.

Acylation and Sulfonylation: The reaction of the amino group with acylating or sulfonylating agents is a straightforward approach to introduce amide and sulfonamide functionalities, respectively. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the acylation with various acid chlorides or anhydrides can furnish a library of N-acyl derivatives. Similarly, sulfonylation with sulfonyl chlorides provides the corresponding sulfonamides. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of anilines suggests that these transformations are highly feasible.

Alkylation: N-alkylation of the aminophenyl group can be achieved through various methods, including reductive amination or nucleophilic substitution with alkyl halides. Hydrogen-borrowing catalysis has emerged as an efficient method for the N-alkylation of amines using alcohols, offering a greener alternative to traditional methods. nih.gov This reaction typically involves an iridium catalyst and can be performed under relatively mild conditions. nih.gov

| Reaction Type | Reagents and Conditions | Product Type | Potential Impact on Properties |

|---|---|---|---|

| Acylation | Acid chloride/anhydride (B1165640), base (e.g., pyridine, triethylamine), solvent (e.g., DCM, THF) | N-acyl-2-(4-aminophenyl)pyridin-3-ol derivatives | Modulates hydrogen bonding, lipophilicity, and metabolic stability. |

| Sulfonylation | Sulfonyl chloride, base (e.g., pyridine), solvent (e.g., DCM) | N-sulfonyl-2-(4-aminophenyl)pyridin-3-ol derivatives | Introduces strongly electron-withdrawing groups, alters electronic properties and hydrogen bonding. |

| Alkylation (Hydrogen-Borrowing) | Alcohol, Iridium catalyst, base, heat | N-alkyl-2-(4-aminophenyl)pyridin-3-ol derivatives | Increases lipophilicity, modifies steric bulk. |

The pyridinol ring, being an electron-rich aromatic system, is amenable to electrophilic substitution reactions. Furthermore, the introduction of a leaving group, such as a halogen, opens up possibilities for cross-coupling reactions, enabling the installation of a wide range of substituents.

Halogenation: The selective halogenation of pyridines can be challenging due to the deactivating effect of the nitrogen atom. However, methods for the 3-selective halogenation of pyridines have been developed, often proceeding through Zincke imine intermediates. nih.govchemrxiv.org This strategy involves a ring-opening, halogenation, and ring-closing sequence, allowing for the introduction of halogens at the 3-position under mild conditions. nih.govchemrxiv.org For 2-phenylpyridine, this method has been shown to be effective. nih.gov

Sulfonylation: Direct C-H sulfonylation of pyridines represents an atom-economical approach to introduce sulfonyl groups. A one-pot protocol for the C4-selective sulfonylation of pyridines has been reported, which involves activation with triflic anhydride followed by a base-mediated addition of a sulfinic acid salt. d-nb.info This method has been demonstrated for 2-phenylpyridine, indicating its potential applicability to this compound. d-nb.info

Cross-Coupling Reactions: The presence of a halogen on the pyridinol core allows for versatile carbon-carbon and carbon-nitrogen bond formations through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of biaryl compounds by coupling an organoboron reagent with a halide. mdpi.comwikipedia.orgnih.govorganic-chemistry.org For instance, a 2-halo-pyridin-3-ol derivative could be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents at the 2-position. mdpi.comnih.gov The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with challenging substrates like 2-halopyridines. mdpi.comnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling an amine with an aryl halide. researchgate.netwikipedia.orgchemspider.comacsgcipr.org A 2-bromo-pyridin-3-ol could be reacted with a variety of primary or secondary amines to generate 2-amino-pyridin-3-ol derivatives. researchgate.netchemspider.com The reaction typically employs a palladium catalyst with a bulky electron-rich phosphine ligand and a strong base. researchgate.netwikipedia.orgchemspider.comacsgcipr.org

| Reaction Type | Key Reagents | Position of Functionalization | Exemplary Transformation |

|---|---|---|---|

| Halogenation | Tf2O, Dibenzylamine, NIS/NBS | C3 | Pyridinol to 3-Halopyridinol |

| Sulfonylation | Tf2O, N-methylpiperidine, ArSO2Na | C4 | Pyridinol to 4-Sulfonylpyridinol |

| Suzuki-Miyaura Coupling | Pd catalyst, ligand, base, Arylboronic acid | Position of pre-installed halogen | Halopyridinol to Arylpyridinol |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base, Amine | Position of pre-installed halogen | Halopyridinol to Aminopyridinol |

The hydroxyl group of the pyridinol moiety is a key functional handle for introducing a variety of substituents through O-alkylation and O-acylation, leading to the formation of ethers and esters, respectively. These modifications can significantly alter the compound's solubility, lipophilicity, and potential for hydrogen bonding.

O-Alkylation: The formation of pyridyl ethers can be achieved by reacting the pyridinol with an alkyl halide in the presence of a base. The choice of base and solvent can influence the regioselectivity of the reaction (N- vs. O-alkylation) in cases where tautomerism is possible. For 3-pyridinols, O-alkylation is generally favored. researchgate.net

O-Acylation: Ester derivatives can be readily prepared by reacting the hydroxyl group with acid chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine. This reaction is generally high-yielding and allows for the introduction of a wide range of acyl groups.

| Reaction Type | Typical Reagents | Product | Change in Properties |

|---|---|---|---|

| O-Alkylation | Alkyl halide, Base (e.g., K2CO3, NaH) | Pyridyl ether | Loss of hydrogen bond donor capability, increased lipophilicity. |

| O-Acylation | Acid chloride/anhydride, Base (e.g., Pyridine) | Pyridyl ester | Introduction of an ester functionality, potential prodrug strategy. |

Mechanistic Investigations of Synthetic Reactions

Understanding the mechanisms of the synthetic reactions involved in the derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes. While specific mechanistic studies on this exact molecule are scarce, the mechanisms of the key transformations on related structures are well-established.

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. wikipedia.orgorganic-chemistry.org The base plays a critical role in activating the boronic acid for transmetalation. organic-chemistry.org

The Buchwald-Hartwig amination also follows a palladium-based catalytic cycle. wikipedia.orgacsgcipr.org It begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting palladium(II) complex then undergoes reaction with the amine in the presence of a base to form a palladium-amido complex. Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst. wikipedia.orgacsgcipr.orgyoutube.com The nature of the phosphine ligand is critical in facilitating the reductive elimination step and preventing side reactions like beta-hydride elimination. youtube.com

The 3-selective halogenation of pyridines via Zincke imine intermediates involves the initial activation of the pyridine ring, followed by nucleophilic attack of a secondary amine to open the ring and form a dienal intermediate. This intermediate then undergoes electrophilic halogenation at the electron-rich terminus, followed by a base- or acid-mediated ring closure to regenerate the aromatic pyridine ring, now halogenated at the 3-position. nih.govchemrxiv.org

Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure and reactivity of pyridine derivatives, providing insights into reaction mechanisms and regioselectivity. niscpr.res.innih.gov Such computational studies can help in understanding the intricacies of the transition states and intermediates involved in the various functionalization reactions of the this compound scaffold. niscpr.res.in

Advanced Spectroscopic Characterization and Elucidation of 2 4 Aminophenyl Pyridin 3 Ol

Vibrational Spectroscopy (FT-IR, Raman) for Structural Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure of 2-(4-Aminophenyl)pyridin-3-ol by identifying its characteristic functional groups and probing the subtle effects of molecular interactions.

Assignment of Characteristic Functional Group Vibrations

The vibrational spectrum of this compound is expected to exhibit distinct bands corresponding to its primary functional moieties: the aminophenyl group, the pyridinol ring, and the C-N and C-C linkages between these systems.

O-H and N-H Vibrations: The hydroxyl (-OH) group on the pyridine (B92270) ring would typically produce a broad, strong absorption band in the FT-IR spectrum, anticipated in the region of 3200-3600 cm⁻¹. The broadening is a result of hydrogen bonding. The amino (-NH₂) group is expected to show two distinct bands in the 3300-3500 cm⁻¹ range, corresponding to asymmetric and symmetric stretching modes. researchgate.netresearchgate.net

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on both the phenyl and pyridine rings are predicted to appear in the 3000-3100 cm⁻¹ region.

C=C and C=N Ring Stretching: The characteristic stretching vibrations of the pyridine and benzene (B151609) rings are expected to generate a series of sharp bands in the 1400-1650 cm⁻¹ range. The C=N stretching of the pyridine ring typically appears around 1580-1620 cm⁻¹. researchgate.net

N-H Bending: The scissoring motion of the -NH₂ group is anticipated to produce a band near 1600 cm⁻¹.

C-O and C-N Stretching: The C-O stretching vibration of the pyridinol is expected in the 1200-1300 cm⁻¹ region, while the C-N stretching from the aminophenyl group would likely appear between 1250 and 1350 cm⁻¹.

Ring Bending Modes: Out-of-plane bending vibrations for the substituted aromatic rings are expected to be observed in the lower frequency "fingerprint" region (below 1000 cm⁻¹), providing information about the substitution pattern.

The table below summarizes the expected vibrational frequencies based on data from related aminopyridine and phenylpyridine compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (Broad) |

| Amino (-NH₂) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic Rings | C=C & C=N Stretching | 1400 - 1650 |

| Amino (-NH₂) | N-H Bending (Scissoring) | ~1600 |

| Phenolic C-O | Stretching | 1200 - 1300 |

| Aryl C-N | Stretching | 1250 - 1350 |

Elucidation of Intra- and Intermolecular Interactions

The presence of both hydrogen bond donors (-OH and -NH₂) and acceptors (the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group) in this compound suggests the strong likelihood of significant intra- and intermolecular hydrogen bonding.

Intermolecular Hydrogen Bonding: In the solid state, strong intermolecular hydrogen bonds are expected to form between the hydroxyl group of one molecule and the pyridine nitrogen of another, or between the amino group and the hydroxyl group. These interactions would lead to a significant broadening and red-shifting (lowering of frequency) of the O-H and N-H stretching bands in the FT-IR spectrum compared to their theoretical gas-phase values. mdpi.com

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding exists between the pyridyl -OH group and the lone pair of electrons on the nitrogen of the amino group, or potentially involving the pi-electron system of the phenyl ring. Such interactions would be observable as shifts in the vibrational frequencies of the involved groups.

Raman Spectroscopy: Raman spectroscopy would be complementary to FT-IR, with ring breathing modes of the pyridine and phenyl rings expected to be particularly strong around 1000 cm⁻¹ and 1030 cm⁻¹, respectively. researchgate.netresearchgate.net Changes in the position and intensity of these bands can provide insights into the molecular conformation and interactions.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis absorption and fluorescence spectroscopy are employed to investigate the electronic structure and photophysical properties of molecules. For this compound, these techniques reveal information about its electronic transitions, fluorescence efficiency, and the behavior of its excited states.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* and n→π* electronic transitions associated with its aromatic systems.

π→π Transitions:* These transitions, involving the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated pyridine and phenyl rings, are typically intense. They are expected to appear at shorter wavelengths (higher energy), likely in the 250-350 nm range, based on studies of similar aminopyridine derivatives. nih.govsci-hub.se

n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. They are generally less intense than π→π* transitions and occur at longer wavelengths.

Intramolecular Charge Transfer (ICT): The presence of the electron-donating amino group and the electron-accepting pyridinol system can facilitate an intramolecular charge transfer (ICT) transition upon photoexcitation. This ICT character would likely contribute to a strong, broad absorption band at the lower energy end of the spectrum. The position of this band would be sensitive to solvent polarity, typically showing a red-shift (to longer wavelengths) in more polar solvents. rsc.org

The anticipated absorption maxima are summarized in the table below.

| Transition Type | Expected Absorption Maximum (λ_max) | Solvent Effects |

| π→π* (Phenyl) | ~250 - 280 nm | Minor shifts |

| π→π* (Pyridine) | ~270 - 300 nm | Minor shifts |

| ICT (Donor-Acceptor) | ~320 - 380 nm | Significant red-shift with increasing solvent polarity |

Photophysical Properties and Fluorescence Quantum Yields

Many aminopyridine derivatives are known to be fluorescent, a property that is highly probable for this compound. nih.govsciforum.net

Fluorescence Emission: Upon absorption of light, the molecule is promoted to an excited state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The emission spectrum is typically a mirror image of the absorption band and occurs at a longer wavelength (lower energy), a phenomenon known as the Stokes shift. For aminopyridine derivatives, fluorescence emission is often observed in the 350-450 nm range. sciforum.net

Fluorescence Quantum Yield (Φ_F): This parameter quantifies the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield is highly dependent on the molecular structure and its environment. For similar fluorescent aminopyridines, quantum yields can range from moderate to high. nih.gov Factors such as solvent polarity and the ability to form hydrogen bonds can significantly influence the quantum yield by affecting the rates of non-radiative decay pathways.

Solvatochromism: The emission wavelength of this compound is expected to be highly sensitive to the polarity of the solvent (solvatochromism). Due to the likely ICT nature of the excited state, an increase in solvent polarity would stabilize the more polar excited state, leading to a red-shift in the fluorescence emission. sciforum.net

Excited State Dynamics of this compound

The processes that occur from the moment of photoexcitation to the return to the ground state constitute the excited-state dynamics.

Initial Excitation and Relaxation: Upon absorption of a photon, the molecule is promoted to an excited Franck-Condon state. This is followed by very rapid (femtosecond to picosecond timescale) vibrational relaxation and solvent reorganization around the newly formed, more polar excited state. rsc.orgrsc.org

Intramolecular Charge Transfer (ICT) State Formation: For molecules with donor-acceptor character, this initial relaxation often leads to the formation of a stabilized ICT state. In some systems, this process can be coupled with molecular twisting, leading to the formation of a Twisted Intramolecular Charge Transfer (TICT) state, which is often characterized by lower fluorescence quantum yields in polar solvents. rsc.org

Decay Pathways: The excited state can decay back to the ground state through radiative (fluorescence) or non-radiative pathways. Non-radiative pathways include internal conversion and intersystem crossing to a triplet state. The competition between these processes determines the fluorescence lifetime and quantum yield. Studies on related molecules show that these dynamics can occur on the picosecond to nanosecond timescale. rsc.orgnih.gov The presence of protic solvents could also introduce alternative decay pathways, such as excited-state proton transfer (ESPT), although this would depend on the specific energetics of the excited state. mdpi.com

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Research

A thorough search of scientific literature and chemical databases has revealed a significant lack of publicly available, detailed spectroscopic data for the compound this compound. Despite its well-defined structure, specific experimental data from advanced analytical techniques such as high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are not present in the accessible research landscape.

Consequently, a detailed analysis for the specified sections—including Proton (¹H) and Carbon-¹³ (¹³C) Chemical Shift Analysis, Two-Dimensional NMR Techniques, and Mass Spectrometry for Fragmentation Pattern Analysis—cannot be provided at this time. The generation of scientifically accurate and verifiable data tables and research findings, as requested, is contingent upon the publication of primary research detailing the synthesis and characterization of this compound.

Without primary sources reporting the ¹H and ¹³C NMR chemical shifts, coupling constants, and 2D NMR correlations (COSY, HSQC, HMBC), any discussion would be purely theoretical and speculative, falling outside the scope of a scientifically rigorous article. Similarly, an analysis of the compound's mass spectrometry fragmentation pattern requires experimental data that is not currently available.

Further research and publication by synthetic or analytical chemists are required to fully characterize this compound and populate the scientific record with the necessary spectroscopic information.

Computational and Theoretical Investigations of 2 4 Aminophenyl Pyridin 3 Ol

Quantum Chemical Calculations

Density Functional Theory (DFT) for Ground State Geometry Optimization

No published studies were identified that performed DFT calculations to determine the optimized ground state geometry of 2-(4-Aminophenyl)pyridin-3-ol. Such a study would typically employ a functional like B3LYP with a basis set such as 6-31G(d,p) to calculate key geometric parameters.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Data Not Available)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (phenyl) | Data Not Available |

| C-N (amino) | Data Not Available |

| C-N (pyridine) | Data Not Available |

| C-O (hydroxyl) | Data Not Available |

| **Bond Angles (°) ** | |

| C-N-C (pyridine) | Data Not Available |

| C-C-N (amino) | Data Not Available |

| C-C-O (hydroxyl) | Data Not Available |

| Dihedral Angles (°) |

Ab Initio Methods for Electronic Structure and Energy Calculations

Specific Ab Initio calculations, such as Hartree-Fock (HF) or Møller-Plesset (MP2) perturbation theory, for this compound have not been reported in the available literature. These methods are used to compute the electronic energy and wave function of a molecule from first principles.

Prediction of Spectroscopic Parameters (Vibrational Frequencies, Electronic Transitions)

There are no available studies that predict the spectroscopic parameters of this compound. Vibrational frequencies (IR and Raman) are typically calculated from the optimized geometry, while electronic transitions (UV-Vis) are often predicted using Time-Dependent DFT (TD-DFT).

Molecular Orbital Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

A molecular orbital analysis, including the energies and spatial distributions of the HOMO and LUMO for this compound, has not been published. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Data Not Available)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | Data Not Available |

| LUMO | Data Not Available |

Charge Distribution and Atomic Charges

No data from population analysis methods, such as Mulliken, Natural Bond Orbital (NBO), or Hirshfeld, are available for this compound. This analysis would provide the distribution of electron density and partial atomic charges on each atom within the molecule.

Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in predicting the chemical reactivity of molecules. This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov Conversely, a large energy gap implies greater stability and lower reactivity. nih.gov These principles are widely applied in computational chemistry to forecast the behavior of molecules in chemical reactions. For instance, in Lewis acid-base interactions, the reaction is conceptualized as the donation of electrons from the HOMO of the Lewis base to the LUMO of the Lewis acid. chemrxiv.org

Global reactivity descriptors, which are derived from HOMO and LUMO energy values, provide quantitative measures of a molecule's reactivity. These descriptors include:

Chemical Potential (μ): Describes the tendency of electrons to escape from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. scirp.org

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are invaluable for comparing the reactivity of different molecules and predicting reaction sites. ajchem-a.com While specific DFT calculations for this compound are not available, studies on similar pyridine (B92270) derivatives demonstrate the utility of this approach. For example, DFT studies on other aminopyridine compounds have successfully used FMO analysis to understand their electronic behavior and reactivity patterns. researchgate.netconsensus.app

Interactive Data Table: Global Reactivity Descriptors (Illustrative) (Note: The following data is hypothetical and for illustrative purposes only, as specific values for this compound were not found in the literature.)

| Parameter | Formula | Hypothetical Value (eV) |

| EHOMO | - | -5.85 |

| ELUMO | - | -1.20 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.65 |

| Ionization Potential (I) | -EHOMO | 5.85 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.525 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.325 |

| Softness (S) | 1 / (2η) | 0.215 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.67 |

Conformational Analysis and Energetics

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation around single bonds, and their relative energies.

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule. q-chem.comuni-muenchen.de This technique involves systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecule's geometry at each step. q-chem.com The resulting plot of energy versus the varied parameter provides a map of the energy landscape, revealing energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them. scispace.com

For this compound, a key dihedral angle for a PES scan would be the one defining the rotation of the aminophenyl ring relative to the pyridinol ring. The scan would likely be performed over 360 degrees in discrete steps (e.g., 10-15 degrees) to identify all unique stable and transition state structures. Such "relaxed" scans are crucial for understanding the flexibility of the molecule and the energy barriers to internal rotation. q-chem.com

Stability of Conformational Isomers

The PES scan identifies various conformational isomers (rotamers) that exist as local minima on the energy surface. The stability of these isomers is determined by their relative energies; the conformer with the lowest energy is the global minimum and represents the most stable and, therefore, the most populated conformation under equilibrium conditions.

The relative stability of conformers is governed by a combination of steric and electronic effects. For this compound, factors influencing stability would include potential steric hindrance between hydrogen atoms on the two rings and the formation of intramolecular hydrogen bonds, for instance, between the hydroxyl group and the nitrogen of the pyridine ring or the amino group. Computational studies on similar bicyclic systems often reveal that planar or near-planar conformations are stabilized by π-conjugation, while non-planar (twisted) conformations may be preferred to alleviate steric strain. The final geometries depend on the delicate balance of these competing factors.

Solvent Effects on Molecular and Electronic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Computational models can simulate these solvent effects, providing insights into how intermolecular interactions alter a molecule's geometry, electronic structure, and spectroscopic properties.

The Polarizable Continuum Model (PCM) is a widely used implicit solvation method where the solvent is treated as a continuous medium with a specific dielectric constant. This approach is effective for studying how a solvent's polarity affects a solute's properties.

For a molecule like this compound, which possesses both hydrogen bond donor (amino, hydroxyl) and acceptor (pyridine nitrogen, hydroxyl oxygen) sites, specific interactions with protic solvents (like water or methanol) are expected. These interactions can lead to changes in molecular geometry and, consequently, the electronic properties.

A common phenomenon observed in polar molecules is solvatochromism, where the absorption or emission spectra of the compound shift depending on the solvent's polarity. researchgate.net For instance, studies on other donor-acceptor pyridine derivatives have shown that increasing solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum, indicating a more polar excited state that is stabilized by the polar solvent. researchgate.net This suggests that this compound may exhibit intramolecular charge transfer (ICT) characteristics, where the electronic distribution differs significantly between the ground and excited states. The dipole moment of the molecule is also expected to change as a function of the solvent environment. researchgate.net

Investigation of Pyridinol-Pyridone Tautomerism

Tautomerism is a fundamental concept in organic chemistry, and for 3-hydroxypyridine (B118123) derivatives, it manifests as an equilibrium between the pyridinol (enol-like) and pyridone (keto-like) forms. This equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents on the pyridine ring.

While direct experimental studies on this compound are not extensively documented in the reviewed literature, the existence of tautomeric forms in related heterocyclic compounds is well-established through various spectroscopic techniques. These methods provide distinct signatures for each tautomer, allowing for their identification and quantification in different environments.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between tautomers. For instance, in the keto-enol tautomerism of a novel 1,3,4-thiadiazole derivative, the presence of both forms was confirmed by distinct signals in the ¹³C-NMR spectrum, with a peak at δ 204.5 ppm attributed to the ketonic carbon and another at δ 155.5 ppm for the enolic carbon mdpi.comnih.gov. The relative integrals of specific proton signals in ¹H-NMR can be used to determine the percentage ratio of each tautomer in various solvents mdpi.comnih.govresearchgate.net.

UV-Visible Spectroscopy: The electronic absorption spectra of tautomers differ due to their distinct conjugated systems. Studies on other heterocyclic systems have shown that the keto and enol forms exhibit different absorption maxima. The equilibrium can be observed to shift with solvent polarity; for example, some compounds favor the enol form in non-polar solvents like chloroform and the keto form in polar aprotic solvents like DMSO mdpi.comnih.govresearchgate.net.

Infrared (IR) Spectroscopy: IR spectroscopy provides evidence for tautomerism through the characteristic vibrational frequencies of functional groups. The pyridinol form would show a characteristic O-H stretching band, while the pyridone (keto) form would exhibit a prominent C=O stretching vibration. In studies of related pyridine derivatives, these distinct peaks have been used to confirm the presence of specific tautomers in the solid state and in solution scispace.comsemanticscholar.org.

These established spectroscopic methods would be the primary means to experimentally verify and characterize the pyridinol-pyridone equilibrium for this compound.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict the relative stabilities of tautomers. scispace.comorientjchem.org These computational methods calculate the ground-state energies of the different tautomeric forms, allowing for a determination of the most stable isomer and the energy difference between them.

For substituted 3-hydroxypyridines, the equilibrium is between the hydroxy form (pyridinol) and the zwitterionic keto form (pyridone). Theoretical studies on analogous systems, such as aminopurines and thiadiazole derivatives, consistently show that the relative stability of tautomers is highly dependent on the medium (gas phase vs. solvent) and the nature of substituents. nih.govresearchgate.net Polar solvents tend to stabilize more polar tautomers. orientjchem.orgnih.gov For example, in a study on aminopurines, the N9H tautomer was found to be the most stable in the gas phase, but in solvents with a high dielectric constant, the preference could shift to the N7H tautomer. nih.gov DFT calculations on 3-phenyl-2,4-pentanedione revealed the keto-form to be more stable than the enol-form in all investigated solvents, with the energy difference depending on the solvent's polarity. orientjchem.org

Below is a representative table illustrating how DFT calculations are used to determine the relative energies of tautomers in different environments for a generic heterocyclic system, based on data for 3-phenyl-2,4-pentanedione. orientjchem.org

| Tautomer Form | Environment | Calculated Relative Energy (kcal/mol) |

| Keto | Gas Phase | 0 (Reference) |

| Enol | Gas Phase | 17.89 |

| Keto | Cyclohexane | 0 (Reference) |

| Enol | Cyclohexane | 17.34 |

| Keto | Carbon Tetrachloride | 0 (Reference) |

| Enol | Carbon Tetrachloride | 17.27 |

| Keto | Methanol | 0 (Reference) |

| Enol | Methanol | 16.55 |

| Keto | Water | 0 (Reference) |

| Enol | Water | 16.50 |

This table is illustrative and based on data for 3-phenyl-2,4-pentanedione to demonstrate the application of theoretical predictions.

For this compound, similar calculations would be essential to predict which tautomer, the pyridinol or the pyridone form, predominates in its ground state under various conditions.

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Upon photoexcitation, molecules with both proton donor and acceptor groups in close proximity can undergo an ultrafast reaction known as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net This process leads to the formation of an excited keto-tautomer, which often exhibits a distinct, red-shifted fluorescence compared to the normal emission from the initially excited enol-form. This results in a large Stokes shift, a desirable property for applications like fluorescent probes and organic light-emitting diodes. nih.gov

The ESIPT mechanism is typically elucidated by constructing potential energy curves (PECs) for both the ground (S₀) and first excited (S₁) states using DFT and Time-Dependent DFT (TD-DFT) methods. researchgate.netresearchgate.netnih.gov The PECs map the energy of the molecule as a function of the proton's position between the donor and acceptor atoms.

In the ground state (S₀), there is typically a significant energy barrier preventing proton transfer, making the enol form the stable species. However, upon excitation to the S₁ state, the acidity of the proton donor (the hydroxyl group) and the basicity of the proton acceptor (the pyridine nitrogen) increase. This change in electronic structure often dramatically lowers or even eliminates the energy barrier for proton transfer. researchgate.net In many ESIPT-capable systems, the transfer is considered barrierless and occurs on an ultrafast timescale, often within 100 femtoseconds. chemrxiv.org

Theoretical calculations on 2-(2'-aminophenyl)benzothiazole derivatives, which are NH-type ESIPT systems, predicted energy barriers in the S₁ state to be between 0.12 and 0.39 eV, demonstrating that the reaction is kinetically feasible upon excitation. researchgate.net

The table below shows representative calculated proton transfer energy barriers for analogous ESIPT systems, illustrating the difference between the ground and excited states.

| Compound Family | State | Forward PT Barrier (kcal/mol) | Reverse PT Barrier (kcal/mol) |

| 2-(2'-hydroxyphenyl)benzoxazole (HBO) researchgate.net | S₀ | ~10-12 | ~2-3 |

| 2-(2'-hydroxyphenyl)benzoxazole (HBO) researchgate.net | S₁ | ~0-1.5 | ~5-7 |

| 2-(2'-aminophenyl)benzothiazole researchgate.net | S₁ | ~2.7 - 8.9 | - |

Note: Values are approximate and collated from different theoretical studies on analogous systems to illustrate the concept.

Substituents play a crucial role in modulating the ESIPT process by altering the electronic properties of the molecule. nih.govacs.org The position and electronic nature (electron-donating or electron-withdrawing) of a substituent can influence the acidity of the proton donor, the basicity of the proton acceptor, and the energy levels of the frontier molecular orbitals (HOMO and LUMO). acs.org

In the case of this compound, the 4-amino group on the phenyl ring acts as a strong electron-donating group (EDG). Based on studies of similar systems:

Electron-Donating Groups (EDGs): An EDG like an amino (-NH₂) or hydroxyl (-OH) group can decrease the energy barrier for ESIPT but may also lead to a blue-shift in the emission of the tautomer. researchgate.net

Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO₂) or cyano (-CN) groups tend to facilitate the ESIPT process by increasing the acidity of the phenolic proton donor in the excited state. researchgate.netresearchgate.net This often results in a red-shift of the tautomer's fluorescence. researchgate.net

For instance, a theoretical study on 2-(2-hydroxyphenyl)benzoxazole (HBO) derivatives showed that EWGs like -NO₂ and -COOH would facilitate the ESIPT reaction. researchgate.net Similarly, studies on 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) derivatives demonstrated that introducing EDGs or EWGs into the phenyl ring caused predictable blue and red shifts, respectively, of the ESIPT fluorescence. acs.org Therefore, the aminophenyl group in the target molecule is expected to significantly influence its photophysical properties compared to an unsubstituted phenyl ring.

A pre-existing intramolecular hydrogen bond (O-H···N in this case) is a prerequisite for the ESIPT process to occur. researchgate.netnih.gov This hydrogen bond provides the pathway for the proton to travel from the donor to the acceptor.

Upon electronic excitation to the S₁ state, this hydrogen bond is typically strengthened. researchgate.netnih.gov This strengthening is a key factor that facilitates the nearly barrierless transfer of the proton. Evidence for this excited-state strengthening comes from both theoretical calculations and experimental spectroscopy:

Computational Analysis: DFT calculations show a shortening of the donor-acceptor distance (O···N) and the H···N distance in the S₁ state compared to the S₀ state. researchgate.net

IR Spectroscopy: The strengthening of the hydrogen bond in the excited state is reflected in the IR spectra. The vibrational frequency of the O-H stretch is expected to show a more significant red-shift in the S₁ state, indicating a weaker, more labile O-H bond poised for transfer. researchgate.netnih.gov

The table below summarizes typical changes in hydrogen bond parameters upon excitation, as derived from computational studies on related molecules.

| Parameter | Ground State (S₀) | First Excited State (S₁) | Implication |

| Bond Length O-H | Shorter (~0.98 Å) | Longer (~1.01 Å) | O-H bond weakens, increasing proton acidity. |

| Bond Length H···N | Longer (~1.75 Å) | Shorter (~1.60 Å) | Proton moves closer to the acceptor atom. |

| Bond Length O···N | Longer (~2.65 Å) | Shorter (~2.55 Å) | Donor and acceptor atoms move closer. |

| IR Freq. ν(O-H) | Higher | Lower (Red-shifted) | Indicates a weaker O-H bond and stronger H-bond. researchgate.net |

Note: The bond length values are representative examples from theoretical studies on similar O-H···N systems and serve to illustrate the general trend.

In-depth Analysis of Intermolecular Proton Transfer and Solvation Dynamics in this compound Remains an Area for Future Research

A comprehensive review of scientific literature reveals a notable absence of specific research focused on the intermolecular proton transfer and solvation effects of the chemical compound this compound. While the broader topics of tautomeric equilibria and proton transfer in heterocyclic compounds, including pyridin-3-ol derivatives, are areas of active investigation, detailed studies concerning this particular molecule are not publicly available. Consequently, a thorough and data-rich discussion on its interaction with solvent molecules and the application of explicit solvent models in theoretical studies, as outlined, cannot be constructed at this time.

Coordination Chemistry and Metal Ligand Interactions of 2 4 Aminophenyl Pyridin 3 Ol

Design and Synthesis of Metal Complexes Featuring 2-(4-Aminophenyl)pyridin-3-ol as a Ligand

Nature of Coordination Sites (Nitrogen, Oxygen Donors)

Information regarding the specific coordination behavior of this compound, including how its pyridinyl nitrogen, amino nitrogen, and hydroxyl oxygen atoms act as donor sites for metal ions, is not documented in the available literature.

Stoichiometry and Geometry of Metal Complexes

There are no published studies detailing the synthesis of metal complexes with this compound. Consequently, information on the resulting stoichiometry (metal-to-ligand ratio) and the preferred coordination geometries (e.g., octahedral, tetrahedral, square planar) is unavailable.

Characterization of Coordination Compounds

Spectroscopic Analysis of Metal-Ligand Bonding

Without synthesized complexes, there is no spectroscopic data (such as FT-IR, UV-Vis, or NMR spectroscopy) to analyze the nature of the metal-ligand bonds formed by this compound.

X-ray Crystallography for Solid-State Structure Elucidation

No crystal structures of metal complexes containing this compound as a ligand have been reported. As a result, there is no X-ray crystallography data to elucidate their solid-state structures, bond lengths, or bond angles.

Theoretical Studies of Metal-Ligand Interactions

Theoretical or computational studies, such as those using Density Functional Theory (DFT), specifically modeling the metal-ligand interactions of this compound, have not been found in the scientific literature.

Applications in Advanced Materials Science and Analytical Chemistry

Development of Fluorescent Probes and Sensors Based on 2-(4-Aminophenyl)pyridin-3-ol

The inherent photophysical properties of the this compound scaffold make it an excellent candidate for the development of advanced fluorescent probes and sensors. Its donor-π-acceptor (D-π-A) framework is highly sensitive to the local environment, allowing for the rational design of sensors that can detect subtle changes in their surroundings.

The fundamental design of a fluorescent probe typically incorporates a fluorophore (the light-emitting component) and a recognition site (the component that interacts with the target analyte). researchgate.net In probes based on this compound, the entire molecule can act as the fluorophore, while specific functional groups—the amino (-NH2) and hydroxyl (-OH) groups—can serve as recognition sites or be modified to create them.

Key design principles for creating environmentally sensitive probes from this scaffold include:

Donor-π-Acceptor (D-π-A) Systems: The this compound structure is a classic D-π-A system. The aminophenyl group acts as a potent electron donor, while the electron-deficient pyridine (B92270) ring serves as the acceptor. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a process that is highly sensitive to solvent polarity and local electric fields. mdpi.com

Modulation of Recognition Sites: The amino and hydroxyl groups are versatile handles for chemical modification. They can be functionalized to introduce specific binding sites for metal ions, anions, or biologically relevant molecules. This interaction with an analyte can alter the electronic properties of the fluorophore, leading to a detectable change in fluorescence. researchgate.net

Tuning Photophysical Properties: The fluorescence properties, such as quantum yield, Stokes shift, and emission wavelength, can be fine-tuned by making chemical modifications to the pyridine or phenyl rings. Adding electron-withdrawing or electron-donating substituents can predictably alter the energy levels of the molecule's frontier orbitals, thereby changing its optical response. nih.govmdpi.com

The fluorescence sensing capabilities of probes derived from this compound are governed by sophisticated photophysical mechanisms, primarily Intramolecular Charge Transfer (ICT) and Excited-State Intramolecular Proton Transfer (ESIPT).

Intramolecular Charge Transfer (ICT): Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-rich aminophenyl donor, to the lowest unoccupied molecular orbital (LUMO), localized on the electron-deficient pyridine acceptor. mdpi.comrsc.org In polar environments, the resulting charge-separated excited state is stabilized, often leading to a red-shift in the emission spectrum. The presence of an analyte can enhance or inhibit this ICT process, causing a "turn-on," "turn-off," or ratiometric fluorescence response. In some D-π-A systems, twisting around the bond connecting the donor and acceptor can lead to a non-emissive Twisted Intramolecular Charge Transfer (TICT) state, quenching fluorescence. mdpi.comnih.govnih.gov Analyte binding that restricts this rotation can block the formation of the TICT state and restore fluorescence.

Excited-State Intramolecular Proton Transfer (ESIPT): The this compound structure contains a proton-donating hydroxyl group (-OH) in close proximity to a proton-accepting pyridyl nitrogen atom, forming an intramolecular hydrogen bond. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the pyridine nitrogen increase, triggering an ultrafast transfer of the proton from the oxygen to the nitrogen. nih.govnih.gov This creates an excited keto-tautomer, which has a distinct electronic structure and emits light at a much longer wavelength than the normal enol form. nih.govacs.orgdntb.gov.ua This process results in an unusually large Stokes shift. The ESIPT process is highly sensitive to the microenvironment; factors that disrupt the intramolecular hydrogen bond, such as analyte binding or interaction with polar solvents, can modulate or inhibit the ESIPT emission, providing a robust sensing mechanism. nih.govujaen.es In some related aminohydroxyphenyl derivatives, a competition between ICT and ESIPT processes has been observed, where the dominant de-excitation pathway is determined by the specific molecular structure and solvent environment. nih.govkisti.re.kr

The table below shows photophysical data for representative aminopyridine derivatives, illustrating the fluorescence properties typical of such scaffolds.

| Compound Name | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Solvent | Ref. |

| Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.44 | Ethanol | nih.gov |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.34 | Ethanol | nih.gov |

| Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate | 390 | 480 | 0.30 | Ethanol | nih.gov |

The D-π-A architecture of this compound makes it a promising building block for functional chromophores in optoelectronic materials. Such materials are essential for applications like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). researchgate.net

In the context of DSSCs, organic dyes must possess strong light absorption, appropriate energy levels for efficient electron injection into a semiconductor (like TiO2), and good stability. The this compound scaffold offers:

A Tunable Donor Group: The aminophenyl moiety serves as an effective electron donor.

A Versatile π-Bridge: The phenyl-pyridine system acts as a conjugated bridge to facilitate charge separation.

An Anchoring and Acceptor Group: The pyridinol end can be modified to anchor the dye to the semiconductor surface and can also function as the electron acceptor.

Theoretical studies on similar D-π-A pyridine-based dyes have shown that modifying the donor, π-bridge, and acceptor components can effectively tune the HOMO and LUMO energy levels, light-harvesting efficiency, and electron injection driving force, which are critical parameters for solar cell performance. researchgate.net The inherent properties of this compound align well with the design principles for high-efficiency organic sensitizers.

Role in Catalysis and Organocatalysis

The functional groups within this compound—a Lewis basic pyridine nitrogen, a potentially acidic hydroxyl group, and an amino group—provide multiple active sites for catalytic applications, both in metal-based catalysis and organocatalysis.

Pyridine and its derivatives are ubiquitous ligands in transition metal catalysis due to the ability of the nitrogen lone pair to coordinate strongly with metal centers. researchgate.netjscimedcentral.comsemanticscholar.org The this compound molecule is particularly interesting as a ligand because it can act as a bidentate N,O-chelator. The pyridyl nitrogen and the oxygen of the hydroxyl group (often after deprotonation to a pyridonate) can bind to a single metal center, forming a stable five-membered chelate ring.

The design principles for using this scaffold as a ligand include:

Chelation Effect: Bidentate chelation leads to thermodynamically more stable metal complexes compared to monodentate ligands, enhancing catalyst stability and longevity.

Electronic Tuning: The aminophenyl substituent can electronically influence the coordinated metal center. The electron-donating nature of the amino group increases the electron density on the pyridine ring, making the nitrogen a stronger σ-donor to the metal. This can modulate the metal's redox potential and catalytic activity. nih.gov

Cooperative Catalysis: The uncoordinated amino group or the proton on the hydroxyl group (if not involved in binding) can remain available to act as a Brønsted acid/base site, potentially engaging in cooperative catalysis where both the metal and a ligand-based functional group participate in the reaction mechanism. rsc.org

Complexes featuring pyridonate ligands have been developed for various catalytic transformations, including hydrogenation and dehydrogenation reactions. rsc.org The structural features of this compound make it a highly suitable candidate for creating novel metal complexes for a wide range of catalytic applications. unimi.it

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthesis. Pyridine derivatives are widely used as organocatalysts, typically acting as Lewis bases or nucleophiles. dntb.gov.uaresearchgate.net

The this compound molecule could potentially participate in organic reactions in several ways:

Lewis Base Catalysis: The pyridyl nitrogen possesses a lone pair of electrons and can function as a Lewis base, activating substrates such as acyl halides or anhydrides in acylation reactions.

Brønsted Acid/Base Catalysis: The hydroxyl group is weakly acidic, while the amino group and pyridine nitrogen are basic. This amphoteric nature allows the molecule to potentially catalyze reactions requiring proton transfer steps.

Hydrogen Bond Donor Catalysis: The -OH and -NH2 groups can act as hydrogen bond donors, activating electrophiles by forming hydrogen bonds and increasing their reactivity towards nucleophiles.

While specific applications of this compound as an organocatalyst are not extensively documented, the functionalities it contains are central to many established organocatalytic systems. dntb.gov.uaasm.org The interplay of its multiple functional groups offers intriguing possibilities for its use in developing new catalytic methodologies.

Integration of this compound into Polymeric and Supramolecular Architectures

Extensive research into the scientific literature reveals a notable absence of specific studies detailing the integration of this compound into polymeric and supramolecular architectures. While the foundational principles of polymer chemistry and supramolecular assembly allow for theoretical postulation, concrete experimental data, detailed research findings, and specific examples directly involving this compound are not presently available in published research.

The unique structural features of this compound, namely the presence of an amino group, a hydroxyl group, and a pyridine ring, suggest its potential as a versatile building block. The amino group could, in theory, participate in polymerization reactions to form polyamides or polyimides. The hydroxyl and pyridine functionalities could engage in hydrogen bonding and metal coordination, respectively, making it a candidate for the construction of supramolecular assemblies. However, without specific studies, any discussion of its role in these applications remains speculative.

Due to the lack of available data, a detailed analysis of research findings and the creation of data tables concerning the properties of polymers or supramolecular structures derived from this compound cannot be provided at this time. Further experimental investigation is required to explore and characterize the behavior of this compound in the realms of advanced materials science and analytical chemistry.

Structure Property Relationships of 2 4 Aminophenyl Pyridin 3 Ol and Its Derivatives

Correlation of Molecular Structure with Photophysical Properties

The photophysical behavior of 2-(4-Aminophenyl)pyridin-3-ol is intrinsically linked to its molecular architecture. The presence of both an electron-donating amino group and a proton-donating hydroxyl group in conjunction with the electron-withdrawing pyridine (B92270) ring sets the stage for complex excited-state dynamics, including the potential for intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT).

Impact of Substitution on Absorption and Emission Characteristics

The absorption and emission properties of this compound are highly sensitive to the nature and position of substituents on either the phenyl or pyridinyl moieties. While specific experimental data for a wide range of derivatives of this compound is not extensively documented in publicly accessible literature, the principles governing these relationships can be inferred from studies on analogous systems.

For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the 4-aminophenyl ring would be expected to significantly modulate the electronic transitions. An EDG, such as a methoxy (B1213986) or dimethylamino group, at the ortho or para position relative to the amino group would increase the electron density of the phenyl ring, likely leading to a bathochromic (red) shift in the absorption and emission spectra. This is due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Conversely, the introduction of an EWG, such as a nitro or cyano group, would be anticipated to cause a hypsochromic (blue) shift or a more complex change depending on the extent of charge transfer character in the excited state.

The following interactive table illustrates the hypothetical effect of substituents on the photophysical properties of a generic this compound scaffold, based on established principles in dye chemistry.

| Substituent (R) on Phenyl Ring | Expected Effect on Absorption (λ_max) | Expected Effect on Emission (λ_em) | Expected Quantum Yield (Φ_f) |

| -H (Parent Compound) | Baseline | Baseline | Moderate |

| -OCH₃ (Electron-Donating) | Red-shift | Red-shift | Increase |

| -NO₂ (Electron-Withdrawing) | Blue-shift/Red-shift | Quenching/Shift | Decrease |

| -Cl (Halogen) | Minimal Shift | Minimal Shift | Moderate |

Note: This table is illustrative and based on general principles. Actual values would require experimental verification.

Structure-Induced Modulation of Excited State Processes

The specific arrangement of the amino and hydroxyl groups in this compound makes it a candidate for competitive excited-state processes. Upon photoexcitation, the molecule can potentially undergo several decay pathways:

Locally Excited (LE) State Emission: A straightforward fluorescence from the initial excited state.

Intramolecular Charge Transfer (ICT): The amino group can act as an electron donor and the pyridine ring as an acceptor, leading to a charge-separated excited state. This ICT state is often characterized by a large Stokes shift and sensitivity to solvent polarity. In polar solvents, the ICT state is stabilized, leading to a red-shifted emission.

Excited-State Intramolecular Proton Transfer (ESIPT): The hydroxyl group at the 3-position can transfer its proton to the nitrogen atom of the pyridine ring. This process forms an excited-state tautomer which typically exhibits a large Stokes-shifted fluorescence. For ESIPT to occur, a pre-existing intramolecular hydrogen bond in the ground state is often beneficial.

The competition between these pathways is dictated by the specific molecular geometry and the surrounding environment. For example, substitution on the pyridine ring could alter its basicity, thereby influencing the thermodynamics and kinetics of the ESIPT process. Studies on related compounds like 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine have shown that while the amino-substituted phenyl moiety can promote ICT, the presence of a proximate hydroxyl group can lead to dominant ESIPT emission. nih.gov In such cases, the quantum yields and lifetimes of the different emissive species provide crucial information about the dynamics of these competing processes.

Relationship Between Molecular Architecture and Reactivity

The reactivity of this compound is governed by the interplay of electronic and steric factors inherent to its structure.

Stereoelectronic Effects on Reaction Pathways

The term "stereoelectronic effects" refers to the influence of the spatial arrangement of orbitals on the outcome of a reaction. In this compound, several reactive sites are present: the amino group, the hydroxyl group, and the pyridine and phenyl rings themselves (which are susceptible to electrophilic or nucleophilic attack depending on the reaction conditions).

The lone pair of electrons on the amino group is in conjugation with the phenyl ring, activating it towards electrophilic substitution at the ortho and para positions (relative to the amino group). However, the steric hindrance imposed by the adjacent pyridin-3-ol moiety would likely disfavor substitution at the ortho position of the phenyl ring.

The pyridin-3-ol portion of the molecule can exist in tautomeric forms, primarily the enol and keto forms. The equilibrium between these tautomers, and thus the nucleophilicity of the oxygen versus the ring nitrogen, can be influenced by substituents and solvent. The reactivity of the pyridine ring itself is complex; the nitrogen atom deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the meta position. Conversely, the ring is activated towards nucleophilic substitution, particularly at the positions ortho and para to the nitrogen. The presence of the hydroxyl group further complicates this, and its directing effects would need to be considered in any synthetic transformation.

Computational Insights into Structure-Property Correlations

Computational chemistry provides a powerful lens through which to understand and predict the structure-property relationships of molecules like this compound. Methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable for these investigations.

DFT calculations can be employed to determine the ground-state geometry, orbital energies (HOMO and LUMO), and the electron density distribution. These calculations can provide quantitative estimates of the effects of different substituents on the electronic structure. For example, the calculated HOMO-LUMO gap can be correlated with the experimentally observed absorption maxima.

TD-DFT is particularly useful for studying excited-state properties. It can be used to predict absorption and emission spectra, as well as to probe the nature of the excited states (e.g., LE, ICT, or π-π*). By mapping the potential energy surfaces of the ground and excited states, computational chemists can elucidate the pathways of excited-state processes like ICT and ESIPT, including the identification of transition states and energy barriers. While specific computational studies on this compound are not readily found, research on molecules with similar functionalities, such as 2-(4-aminophenyl) quinoline, has demonstrated the utility of these methods in predicting electronic and nonlinear optical properties. rsc.org

The following table presents a hypothetical summary of computational data that could be generated for this compound and its derivatives to correlate structure with properties.

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Calculated λ_abs (nm) | Oscillator Strength (f) |

| This compound | -5.20 | -1.80 | 3.40 | 365 | 0.85 |

| 2-(4-Nitrophenyl)pyridin-3-ol | -5.80 | -2.50 | 3.30 | 375 | 0.90 |

| 2-(4-Methoxyphenyl)pyridin-3-ol | -5.00 | -1.70 | 3.30 | 375 | 0.88 |

Note: The data in this table is purely illustrative and intended to demonstrate the type of information that computational studies can provide. It does not represent actual calculated values.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Methodologies

While established methods for synthesizing pyridinol scaffolds exist, the future beckons for the development of more efficient, economical, and environmentally benign synthetic strategies. The focus is shifting towards methodologies that offer higher yields, greater purity, and reduced environmental impact.

Key areas for future exploration include:

Green Chemistry Approaches: Investigating the use of greener solvents (e.g., water, supercritical fluids), and energy-efficient reaction conditions (e.g., microwave-assisted synthesis, sonochemistry) can significantly reduce the ecological footprint of the synthesis process. researchgate.net

Catalytic Innovations: The development of novel catalysts, such as metal-organic frameworks (MOFs) or nanoparticles, could lead to more selective and efficient reactions. For instance, the use of magnesium oxide (MgO) nanoparticles has been shown to reduce reaction times and increase yields in the synthesis of related pyridine (B92270) derivatives. frontiersin.org

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, better reaction control, and easier scalability. Adapting the synthesis of 2-(4-Aminophenyl)pyridin-3-ol to a flow process could streamline its production for various applications.

A comparative look at traditional versus emerging synthetic approaches highlights the potential for improvement:

| Feature | Traditional Synthesis | Novel Methodologies |

| Catalyst | Homogeneous catalysts | Heterogeneous catalysts (e.g., MgO NPs) frontiersin.org |

| Reaction Time | Often several hours to days | Can be reduced significantly (e.g., to less than an hour) frontiersin.org |

| Efficiency | Moderate yields, multiple steps | Higher yields, potentially fewer steps frontiersin.orgnih.gov |

| Environmental Impact | Use of volatile organic solvents | Focus on greener solvents and energy efficiency |

Advanced Characterization Techniques and Data Interpretation

A thorough understanding of the structural and electronic properties of this compound is crucial for its application. While standard techniques like NMR and IR spectroscopy are fundamental, future research will increasingly rely on more advanced and hyphenated analytical methods.

Future directions in characterization include:

Solid-State Analysis: Advanced solid-state NMR (ssNMR) and single-crystal X-ray diffraction can provide detailed insights into the crystal packing, intermolecular interactions (like hydrogen bonding), and polymorphism of the compound and its derivatives. researchgate.net This is critical for understanding its physical properties in materials science applications.

Spectroscopic and Spectrometric Advances: Techniques like two-dimensional NMR (COSY, HSQC, HMBC) can fully elucidate complex structures, while high-resolution mass spectrometry (HRMS) provides precise molecular weight determination, which is essential for confirming the identity of newly synthesized analogues.

Computational Synergy: Combining experimental data with quantum chemical calculations (e.g., Density Functional Theory - DFT) can provide a deeper understanding of molecular geometry, electronic structure, and spectroscopic properties. This synergy aids in the accurate interpretation of complex experimental data.

| Technique | Information Gained | Future Application |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths, angles, crystal packing. researchgate.net | Elucidating structure-property relationships for new materials. |

| High-Resolution Mass Spectrometry | Exact molecular formula and fragmentation patterns. | Confirming products of novel synthetic reactions. |

| 2D NMR Spectroscopy | Detailed connectivity and spatial relationships of atoms. | Characterizing complex derivatives and reaction intermediates. |

| Density Functional Theory (DFT) | Electronic properties, vibrational frequencies, optimized geometry. | Predicting spectroscopic data and reactivity. |

Predictive Modeling and Machine Learning in Compound Design

The integration of computational tools, particularly predictive modeling and machine learning (ML), is set to revolutionize the design and discovery of new compounds based on the this compound scaffold. These in silico methods can significantly accelerate the research process by prioritizing the synthesis of molecules with the most promising properties. nih.gov

Emerging opportunities in this domain involve:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to predict the biological activity or physical properties of novel derivatives, thereby guiding the design of more potent or suitable compounds.